4-Bromo-2-fluoro-6-iodobenzamide
Description
4-Bromo-2-fluoro-6-iodobenzamide is a halogenated benzamide derivative characterized by the presence of bromo (Br), fluoro (F), and iodo (I) substituents at positions 4, 2, and 6, respectively, on the benzene ring, with an amide (-CONH₂) functional group. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of halogens with varying electronegativities and atomic radii. Its synthesis typically involves halogenation reactions and subsequent amidation, as exemplified in patent literature .
Properties
Molecular Formula |
C7H4BrFINO |
|---|---|
Molecular Weight |
343.92 g/mol |
IUPAC Name |
4-bromo-2-fluoro-6-iodobenzamide |
InChI |
InChI=1S/C7H4BrFINO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
InChI Key |
JVWFNPDUSAFOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-iodobenzamide typically involves the reaction of 3-bromo-2-fluoro-6-iodobenzoyl chloride with ammonia in tetrahydrofuran (THF) at low temperatures. The reaction is carried out by adding a solution of 3-bromo-2-fluoro-6-iodobenzoyl chloride dropwise to a solution of ammonia in THF at 0°C .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2-fluoro-6-iodobenzamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluoro-6-iodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of halogenated benzamides’ biological activity and their potential as pharmaceutical agents.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-bromo-2-fluoro-6-iodobenzamide with structurally related halogenated benzamides and derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Position and Halogen Diversity
Key Compounds :
2-Bromo-4-iodobenzamide (CAS-related derivatives): Differs in the absence of a fluorine atom and the positioning of bromine and iodine (positions 2 and 4 vs. 4 and 6 in the target compound).
4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS 1803588-49-9): Replaces the amide group with an aldehyde (-CHO), enhancing electrophilicity and reactivity in nucleophilic addition reactions .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide : A structurally complex analog with a trifluoropropoxy group and a substituted aniline moiety. The trifluoromethyl group increases lipophilicity, influencing pharmacokinetic properties .
Functional Group Modifications
Comparative Data Table :
Reactivity and Stability
- Electrophilic Substitution : The iodine atom in 4-bromo-2-fluoro-6-iodobenzamide facilitates further functionalization via Suzuki-Miyaura coupling, whereas bromine in analogs like 4-bromo-2-fluoro-3-methoxy-benzoic acid () is more reactive in nucleophilic aromatic substitution.
- Thermal Stability: Fluorine and iodine substituents enhance thermal stability compared to non-halogenated benzamides, as seen in crystallographic studies of related bromo-fluoro-phenol derivatives .
Research Findings and Challenges
- Synthetic Challenges : The simultaneous presence of bromine, fluorine, and iodine requires precise reaction conditions to avoid dehalogenation. For example, iodination of 4-bromo-2-fluoro-6-hydroxybenzaldehyde () must be carefully controlled to prevent over-substitution.
- Crystallographic Data: Structures like 2-bromo-4-chloro-6-(4-fluorophenyl-iminomethyl)phenol () reveal that halogen-halogen interactions stabilize crystal lattices, a property exploitable in supramolecular chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
